molecular formula C22H27N3O3 B2980053 1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3-phenylpropyl)urea CAS No. 1203094-45-4

1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3-phenylpropyl)urea

Cat. No.: B2980053
CAS No.: 1203094-45-4
M. Wt: 381.476
InChI Key: JCGIXMRIRLBBOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3-phenylpropyl)urea is a useful research compound. Its molecular formula is C22H27N3O3 and its molecular weight is 381.476. The purity is usually 95%.
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Preparation Methods

  • Synthetic routes and reaction conditions: : The preparation involves the fusion of 1,2,3,4-tetrahydroquinoline with methoxyacetyl chloride in the presence of a base, followed by reaction with isocyanate. The synthetic route might vary slightly based on the availability of reagents and desired purity.

  • Industrial production methods: : Large-scale production could involve optimizing reaction conditions such as temperature, solvents, and catalysts to ensure high yields and purity. Use of continuous flow reactors might be considered to increase efficiency and safety.

Chemical Reactions Analysis

  • Types of reactions: : This compound can undergo several reactions, such as:

    • Oxidation: : Conversion of the tetrahydroquinoline ring to quinoline.

    • Reduction: : Reduction of the urea functional group.

    • Substitution: : The methoxyacetyl and phenylpropyl groups can be substituted under appropriate conditions.

  • Common reagents and conditions

    • Oxidizing agents: Potassium permanganate, chromic acid.

    • Reducing agents: Sodium borohydride, lithium aluminum hydride.

    • Substituting agents: Halides, nucleophiles.

  • Major products formed

    • From oxidation: Quinoline derivatives.

    • From reduction: Amines, alcohol derivatives.

    • From substitution: Varied products depending on the substituent and reaction conditions.

Scientific Research Applications: : This compound finds applications across multiple fields:

  • Chemistry: : Useful in studying reaction mechanisms and as a building block in synthetic organic chemistry.

  • Biology: : Potential use as a pharmacophore in drug design.

  • Medicine: : Investigated for its therapeutic properties, including anti-inflammatory and anticancer activity.

  • Industry: : Can be utilized in materials science for the synthesis of novel polymers and resins.

Mechanism of Action

  • Mechanism: : The compound’s effects are based on its ability to interact with specific molecular targets such as enzymes and receptors.

  • Molecular targets and pathways: : It could inhibit specific enzymes or modulate receptor activity, leading to altered cellular responses. Its quinoline core might bind to nucleic acids, affecting genetic expression.

Comparison with Similar Compounds

  • Similar compounds: : Other tetrahydroquinoline and phenylpropyl derivatives.

  • Uniqueness: : The presence of both methoxyacetyl and phenylpropyl groups confers a unique set of chemical properties and biological activities, making it distinct from other similar compounds.

Enjoy diving deeper into the world of this fascinating molecule. It’s a promising candidate for extensive research and various applications.

Properties

IUPAC Name

1-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-28-16-21(26)25-14-6-10-18-11-12-19(15-20(18)25)24-22(27)23-13-5-9-17-7-3-2-4-8-17/h2-4,7-8,11-12,15H,5-6,9-10,13-14,16H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGIXMRIRLBBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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